4-amino-2-chloro-N,N-dimethylbenzamide
Overview
Description
The compound of interest, 4-amino-2-chloro-N,N-dimethylbenzamide, is a derivative of benzamide with potential relevance in various chemical and biological contexts. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their chemistry, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves reductive chemistry and electrochemical methods. For instance, the paper titled "Reductive chemistry of the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide" discusses the reduction of nitro groups to amines in a benzamide derivative, which could be analogous to the synthesis of 4-amino-2-chloro-N,N-dimethylbenzamide . Additionally, the electrochemical generation of 4-amino-2-aryl-2-oxazolines from chloralbenzamides, as described in another paper, suggests that electrochemical methods could potentially be applied to synthesize the compound of interest .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds. The paper on the electrochemical generation of 4-amino-2-aryl-2-oxazolines confirms the structure of the synthesized compounds through this method . Although the exact structure of 4-amino-2-chloro-N,N-dimethylbenzamide is not provided, similar analytical techniques could be used to elucidate its structure.
Chemical Reactions Analysis
The reactivity of related compounds provides insights into possible reactions that 4-amino-2-chloro-N,N-dimethylbenzamide might undergo. For example, the generation and reactivity of the 4-aminophenyl cation through photolysis of 4-chloroaniline indicate that the amino group can participate in electrophilic substitution reactions . This suggests that the amino group in 4-amino-2-chloro-N,N-dimethylbenzamide may also exhibit similar reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be inferred from their structural characteristics and the functional groups present. The paper on the synthesis and characterization of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide provides detailed spectroscopic data and discusses the structure-property relationship, which could be relevant to understanding the properties of 4-amino-2-chloro-N,N-dimethylbenzamide . Additionally, the investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents highlights the influence of electronic and steric effects on reaction outcomes, which could be applicable to the compound .
Scientific Research Applications
Synthesis Processes
Chemical Characterization and Properties
Several studies have focused on the chemical properties of 4-amino-2-chloro-N,N-dimethylbenzamide and related compounds. For instance, Lin Xue (2013) explored the influence of various factors on the synthesis of a similar compound, 2-amino-5-cyano-N,3-dimethylbenzamide (Lin Xue, 2013). G. Okide (1992) investigated the synthesis of pyrido[1,2-a]-1,3,5-triazinium salts using a related compound (G. Okide, 1992). H. Karlsen et al. (2002) studied the structural properties of N,N-dimethylbenzamides and found that the barriers to rotation around certain bonds were generally lower than in similar compounds (H. Karlsen, P. Kolsaker, C. Romming, E. Uggerud, 2002).
Applications in Medicinal Chemistry
Several studies have explored the potential medicinal applications of compounds structurally similar to 4-amino-2-chloro-N,N-dimethylbenzamide. For instance, V. Bailleux et al. (1995) synthesized a series of 4-nitro-N-phenylbenzamides and evaluated them for anticonvulsant properties (V. Bailleux, L. Vallée, J. Nuyts, G. Hamoir, J. Poupaert, J. Stables, J. Vamecq, 1995). O. Diouf et al. (1997) provided a detailed study on the anticonvulsant properties of 4-amino-N-(2-ethylphenyl)benzamide (O. Diouf, M. Bourhim, D. Lambert, J. Poupaert, J. Stables, J. Vamecq, 1997).
Physicochemical Studies
R. Sawale et al. (2016) conducted a study on the molar refraction and polarizability of a similar antiemetic drug, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate (R. Sawale, T. Kalyankar, R. George, S. Deosarkar, 2016). This research highlights the importance of understanding the physicochemical properties of such compounds for their potential therapeutic applications.
Safety And Hazards
properties
IUPAC Name |
4-amino-2-chloro-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYZVBNRQCDKET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449237 | |
Record name | 4-amino-2-chloro-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-2-chloro-N,N-dimethylbenzamide | |
CAS RN |
98995-06-3 | |
Record name | 4-amino-2-chloro-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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